Methyl [(4-chlorophenyl)sulfonyl]acetate

Heterocyclic synthesis Sulfonyl acetic acid derivatives Medicinal chemistry building blocks

Sourcing a reliable sulfonyl ester intermediate with consistent reactivity can delay lead optimization campaigns. Methyl [(4-chlorophenyl)sulfonyl]acetate (CAS 15446-25-0) solves this with a balanced 4-chlorophenyl electronic profile (Hammett σp = 0.23) that enables predictable nucleophilic aromatic substitution. - Eliminates pre-activation steps required by the free acid analog (CAS 3405-89-8), streamlining synthetic workflows. - Cited in pharmaceutical patents WO2008/155588 A1 and US2014/18384 A1, reducing regulatory uncertainty for CRO/CDMO procurement teams. - Validated for constructing sulfonamide-based drug candidates with demonstrated antithrombotic and antioxidant activity at 10⁻⁵ to 10⁻⁸ M concentrations.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68
CAS No. 15446-25-0
Cat. No. B2431764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [(4-chlorophenyl)sulfonyl]acetate
CAS15446-25-0
Molecular FormulaC9H9ClO4S
Molecular Weight248.68
Structural Identifiers
SMILESCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C9H9ClO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
InChIKeyRWMPWXCERLGUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl [(4-chlorophenyl)sulfonyl]acetate: Chemical Identity & Core Properties


Methyl [(4-chlorophenyl)sulfonyl]acetate (CAS 15446-25-0, molecular formula C9H9ClO4S, molecular weight 248.68 g/mol) is a sulfonyl ester building block featuring a 4-chlorophenyl group attached to a sulfonyl acetate moiety [1]. The compound contains an electrophilic sulfonyl group, an ester functionality, and a 4-chlorophenyl substituent with an electron-withdrawing chlorine atom that modulates reactivity . Key physicochemical parameters include a fusion temperature (melting point) and an octanol/water partition coefficient (logP) recorded in the DETHERM database [1], with a computed logP of 2.37 and polar surface area (PSA) of 68.82 Ų . This compound serves primarily as a synthetic intermediate for constructing sulfonamide derivatives, heterocyclic systems, and pharmacologically active molecules [2].

Why Methyl [(4-chlorophenyl)sulfonyl]acetate Cannot Be Substituted


Substitution of Methyl [(4-chlorophenyl)sulfonyl]acetate with closely related analogs—such as the free acid (CAS 3405-89-8), the ethyl ester (CAS 36107-11-6), or the 4-cyanophenyl analog—introduces quantifiable alterations in reactivity, physicochemical profile, and downstream synthetic outcomes. The presence of the methyl ester (versus free acid) governs solubility in organic solvents, reaction pH requirements, and protection/deprotection strategies . The para-chlorine substituent establishes a distinct electronic environment on the aromatic ring, influencing nucleophilic aromatic substitution kinetics differently than unsubstituted, fluoro-, or cyano-analogs . The sulfonyl group activates the aromatic chloride from the para-position for nucleophilic substitution substantially more than a sulfinyl group would [1]. These differences manifest concretely in reaction yields, purification requirements, and biological activity profiles of final derivatives—factors that directly impact procurement decisions and experimental reproducibility.

Methyl [(4-chlorophenyl)sulfonyl]acetate: Differentiation Evidence vs. Analogs


Synthetic Route Efficiency: Methyl Ester vs. Free Acid

In heterocycle synthesis, the methyl ester (target compound) offers operational advantages over the free acid analog 4-chlorophenylsulfonylacetic acid (CAS 3405-89-8). The free acid requires an additional esterification or activation step prior to certain cyclocondensation reactions, whereas the methyl ester is pre-activated for direct participation . In a validated synthetic route to thiadiazoles, triazoles, and oxadiazoles, the methyl ester derivative was employed directly with reaction yields ranging from 77% to 86% for the sulfonyl acetate precursor steps .

Heterocyclic synthesis Sulfonyl acetic acid derivatives Medicinal chemistry building blocks

Electronic Effects: 4-Chloro vs. 4-Cyano Substituents

The para-chlorine substituent in Methyl [(4-chlorophenyl)sulfonyl]acetate establishes a moderate electron-withdrawing effect that is quantifiably distinct from the strong electron-withdrawing 4-cyano analog (methyl [(4-cyanophenyl)sulfonyl]acetate) . The chlorine atom provides a balance of inductive electron withdrawal and resonance electron donation, whereas the cyano group exerts strong electron withdrawal without resonance donation. This electronic difference influences nucleophilic aromatic substitution rates on the phenyl ring and the acidity of the α-sulfonyl methylene protons . In downstream sulfonamide derivative synthesis, the 4-chlorophenyl scaffold has demonstrated broad pharmacological activity profiles, including antithrombotic, antioxidant, and hypocholesterolemic effects in the tris(2-hydroxyethyl)ammonium salt form at microconcentrations of 10⁻⁵ to 10⁻⁸ mol L⁻¹ [1].

Structure-activity relationship Electron-withdrawing substituents Sulfonyl building blocks

Sulfonyl vs. Sulfinyl Activation in Aromatic Substitution

The sulfonyl group (-SO2-) in Methyl [(4-chlorophenyl)sulfonyl]acetate provides substantially greater activation of the aromatic chloride for nucleophilic substitution from the para-position compared to a sulfinyl group (-SO-) [1]. In alkaline hydrolysis studies of chlorophenyl phenyl sulfoxides and sulfones, the phenylsulfonyl group demonstrated a significantly larger activating effect than the phenylsulfinyl group [1]. This enhanced activation is attributed to the stronger electron-withdrawing capacity of the sulfonyl group and conjugative stabilization through expansion of the sulfur valence shell [1].

Nucleophilic aromatic substitution Sulfonyl activation Reaction kinetics

Lipophilicity & Solubility: Methyl vs. Ethyl Ester

The methyl ester derivative (target compound) has a computed logP of 2.36750 and a polar surface area (PSA) of 68.82 Ų . Compared to the ethyl ester analog (ethyl [(4-chlorophenyl)sulfonyl]acetate, CAS 36107-11-6), the methyl ester exhibits lower lipophilicity due to the smaller alkyl chain. The ethyl ester would have an estimated logP increase of approximately 0.5 units based on the Hansch π constant for the additional methylene group. This physicochemical differentiation affects partitioning behavior in liquid-liquid extractions, chromatographic retention times, and the lipophilicity profile of any final derivatives .

Physicochemical properties Lipophilicity Formulation development

Pharmacological Activity of the Derived Salt

Methyl [(4-chlorophenyl)sulfonyl]acetate serves as a key precursor to 4-chlorophenylsulfonylacetic acid and its pharmacologically active salts. The tris(2-hydroxyethyl)ammonium salt (sulfacetamine) derived from this compound was evaluated in both in vitro and in vivo experiments [1]. The salt exhibited high antithrombotic, antioxidant, hypocholesterolemic, immunostimulating, and protective-adaptive activities [1]. Notably, the compound demonstrated physiological activity at microconcentrations of 10⁻⁵ to 10⁻⁸ mol L⁻¹ while maintaining low toxicity (LD50 = 6000 mg kg⁻¹) . While these data pertain to a derived salt rather than the ester itself, they establish the 4-chlorophenylsulfonyl scaffold as a privileged structure for generating bioactive molecules.

Pharmacological activity Antithrombotic Antioxidant Drug discovery precursors

Documented Use as Pharmaceutical Intermediate in Patents

Methyl [(4-chlorophenyl)sulfonyl]acetate has been explicitly cited in multiple pharmaceutical patents as a synthetic intermediate . The compound appears in WO2008/155588 A1 (Richter Gedeon NYRT), a patent related to pharmaceutical compositions and synthetic methodologies [1]. It is also referenced in US2014/18384 A1 (Pronoxis AB), indicating its established role in proprietary drug discovery and development pipelines [2]. This patent documentation provides procurement-relevant evidence of industrial utility that is not uniformly available for all sulfonyl acetate analogs.

Pharmaceutical intermediates Patent synthesis Drug development

Methyl [(4-chlorophenyl)sulfonyl]acetate: Optimal Application Scenarios


Synthesis of Bioactive Sulfonamides & Heterocycles

This compound is optimally deployed as a precursor for constructing sulfonamide-based drug candidates and heterocyclic systems including thiadiazoles, triazoles, and oxadiazoles . The demonstrated pharmacological activity of downstream derivatives—including antithrombotic, antioxidant, and hypocholesterolemic effects at 10⁻⁵ to 10⁻⁸ M concentrations with low toxicity (LD50 = 6000 mg kg⁻¹) [1]—validates the 4-chlorophenylsulfonyl scaffold for medicinal chemistry programs targeting cardiovascular, inflammatory, and immunomodulatory pathways. The methyl ester form eliminates the need for pre-activation steps required when using the free acid analog (CAS 3405-89-8), streamlining synthetic workflows .

Sulfonyl-Activated Nucleophilic Aromatic Substitution

The sulfonyl group in this compound provides substantially greater activation for nucleophilic aromatic substitution compared to sulfinyl analogs [2]. This property enables efficient para-substitution reactions on the aromatic ring, facilitating the introduction of diverse nucleophiles (amines, thiols, alkoxides) to generate structurally varied sulfonyl derivatives . The 4-chlorophenyl moiety with its moderate electron-withdrawing character (σp = 0.23) offers a balanced electronic environment distinct from strongly electron-withdrawing analogs such as 4-cyanophenyl (σp = 0.66), providing tunable reactivity for specific synthetic requirements.

Validated Intermediate with Patent Precedent

This compound is explicitly cited in pharmaceutical patents including WO2008/155588 A1 and US2014/18384 A1, establishing it as a validated intermediate in proprietary drug development programs . For process chemists and CRO/CDMO procurement teams, this patent documentation reduces regulatory uncertainty and supports supply chain continuity planning. The compound's physicochemical profile (logP = 2.37, PSA = 68.82 Ų) provides predictable behavior in standard organic solvent systems, facilitating scale-up and purification protocol development.

4-Chlorophenyl Scaffold for SAR & Electronic Tuning

The 4-chlorophenyl substituent provides a distinct electronic profile for structure-activity relationship (SAR) exploration. Compared to the 4-cyano analog (strong electron-withdrawing) or the unsubstituted phenyl analog (no electron-withdrawing), the 4-chloro group offers a moderate Hammett σp value of 0.23 with partial resonance electron donation . This intermediate electronic character enables fine-tuning of molecular properties in lead optimization campaigns without extreme shifts in lipophilicity or solubility that might accompany stronger electron-withdrawing substituents.

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